2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid 2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17682736
InChI: InChI=1S/C9H14O4/c1-12-5-9(8(10)11)4-6-2-3-7(9)13-6/h6-7H,2-5H2,1H3,(H,10,11)
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

CAS No.:

Cat. No.: VC17682736

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name 2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-12-5-9(8(10)11)4-6-2-3-7(9)13-6/h6-7H,2-5H2,1H3,(H,10,11)
Standard InChI Key YWNILTHZYRLGRU-UHFFFAOYSA-N
Canonical SMILES COCC1(CC2CCC1O2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a 7-oxabicyclo[2.2.1]heptane system, a bridged bicyclic structure featuring an oxygen atom at the 7-position. The 2-position is substituted with both a methoxymethyl group (CH2OCH3\text{CH}_2\text{OCH}_3) and a carboxylic acid moiety (COOH\text{COOH}), creating a stereochemically dense environment. The bicyclic framework adopts a boat-like conformation, with the oxygen atom contributing to ring strain and directing reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14O4\text{C}_9\text{H}_{14}\text{O}_4
Molecular Weight (g/mol)186.20
CAS Registry Number1866954-48-4
Functional GroupsCarboxylic acid, Methoxymethyl

The carboxylic acid group confers water solubility under basic conditions, while the methoxymethyl substituent enhances lipophilicity, creating a balance of polar and nonpolar characteristics .

Synthesis and Preparation

Cyclization Strategies

A patented route to analogous 7-oxabicyclo[2.2.1]heptane derivatives involves the acid-catalyzed cyclization of epoxy-alcohol precursors. For example, treatment of 3-cyclohexen-1-ol derivatives with tert-butyl hydroperoxide and vanadium(IV) catalysts generates epoxides, which undergo acid-mediated ring closure to form the bicyclic framework . Using p-toluenesulfonic acid (pTSA\text{pTSA}) as a catalyst at 10–30°C yields the exo-hydroxy configuration preferentially, with reported yields exceeding 70% .

Functionalization of the Bicyclic Core

Introducing the methoxymethyl and carboxylic acid groups requires sequential protection-deprotection strategies. One approach involves:

  • Methoxymethylation: Alkylation of a hydroxylated intermediate with chloromethyl methyl ether (ClCH2OCH3\text{ClCH}_2\text{OCH}_3) in the presence of a base.

  • Oxidation: Conversion of a primary alcohol to the carboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) or potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions .

Reactivity and Chemical Transformations

Electrophilic Additions

The electron-deficient nature of the oxabicyclo[2.2.1]heptene system directs electrophilic attacks to specific positions. Studies on related compounds demonstrate that substituents at the 2-position (e.g., methoxymethyl) exert remote stereoelectronic effects, guiding regioselectivity in reactions with electrophiles like benzeneselenyl chloride . For 2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid, the carboxylic acid group further polarizes the π-system, favoring endo-selectivity in Diels-Alder reactions .

Decarboxylation and Derivatization

Under thermal or basic conditions, the carboxylic acid group undergoes decarboxylation to yield 2-(methoxymethyl)-7-oxabicyclo[2.2.1]heptane. This reaction is critical for generating intermediates for further functionalization, such as:

  • Esterification: Formation of methyl or benzyl esters using diazomethane or benzyl bromide.

  • Amide Coupling: Activation with carbodiimides (e.g., DCC) enables conjugation with amines, producing bioactive analogs .

Applications in Organic Synthesis and Medicinal Chemistry

Chiral Building Blocks

The rigid bicyclic framework serves as a scaffold for synthesizing enantiomerically pure compounds. For instance, the carboxylic acid group can be reduced to a hydroxymethyl group (CH2OH\text{CH}_2\text{OH}) using lithium aluminum hydride (LiAlH4\text{LiAlH}_4), yielding diols for asymmetric catalysis .

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundKey FeaturesDistinguishing Reactivity
7-Oxabicyclo[2.2.1]heptane-2-carboxylic acidLacks methoxymethyl groupHigher acidity due to fewer donors
2-Azabicyclo[2.2.1]heptaneNitrogen replaces oxygenEnhanced basicity; forms stable salts
1-Methyl-4-isopropyl-7-oxabicyclo[2.2.1]heptaneHydrophobic substituentsLimited solubility in polar solvents

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